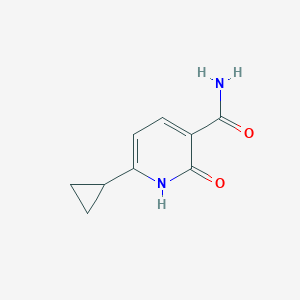

6-Cyclopropyl-2-hydroxynicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8(12)6-3-4-7(5-1-2-5)11-9(6)13/h3-5H,1-2H2,(H2,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBJQQISTVBVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C(=O)N2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Cyclopropyl-2-hydroxynicotinamide: Structural Dynamics, Synthetic Methodologies, and Applications in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals.

Executive Summary

In modern rational drug design, the selection of privileged scaffolds is critical for overcoming pharmacokinetic and pharmacodynamic bottlenecks. 6-Cyclopropyl-2-hydroxynicotinamide (CAS: 1950617-91-0) has emerged as a highly versatile heterocyclic building block[1]. By combining the hydrogen-bonding capacity of a 2-pyridone/carboxamide core with the metabolic stability and steric unique trajectory of a cyclopropyl group, this compound serves as a foundational precursor for advanced proteomics probes and targeted therapeutics[2].

This technical guide deconstructs the physicochemical properties, pharmacophore logic, and self-validating synthetic workflows required to effectively utilize this scaffold in drug discovery programs.

Structural and Physicochemical Profiling

The utility of 6-Cyclopropyl-2-hydroxynicotinamide stems from its precise molecular architecture. The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, heavily favoring the 2-pyridone state in physiological environments. This tautomerization is critical, as it dictates the molecule's behavior as an ambident nucleophile during synthesis and as a bidentate hydrogen-bond donor/acceptor in biological systems.

The "Magic Cyclopropyl" Effect

The substitution of a cyclopropyl ring at the C6 position is a deliberate medicinal chemistry strategy. Unlike standard alkyl chains (e.g., isopropyl or tert-butyl), the cyclopropyl group offers:

-

Metabolic Stability: The increased s-character of the cyclopropyl C–H bonds yields higher bond dissociation energies, rendering the moiety highly resistant to Cytochrome P450-mediated aliphatic oxidation.

-

Conformational Restriction: It reduces the number of rotatable bonds, minimizing the entropic penalty upon binding to hydrophobic target pockets.

Quantitative Data Summary

Commercially available as a high-purity building block, the scaffold's baseline metrics are critical for downstream stoichiometric calculations and quantitative structure-activity relationship (QSAR) modeling.

| Property | Value | Source Validation |

| Chemical Name | 6-Cyclopropyl-2-hydroxynicotinamide | [3] |

| CAS Registry Number | 1950617-91-0 | [1],[3] |

| Molecular Formula | C9H10N2O2 | Derived |

| Molecular Weight | 178.19 g/mol | [3] |

| Commercial Purity Standard | ≥95% | [3],[4] |

| Compound Classification | Heterocyclic Cyclopropane | [4] |

Pharmacophore Logic and Target Interaction

When integrated into larger therapeutic molecules (such as kinase inhibitors or allosteric modulators), the scaffold maps perfectly to highly conserved protein domains. For instance, complex derivatives like N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-hydroxynicotinamide are actively utilized in advanced proteomics research to probe these exact interactions[2].

Fig 1: Pharmacophore logic of 6-cyclopropyl-2-hydroxynicotinamide in target binding.

Synthetic Methodologies and Scale-Up Protocols

To utilize this scaffold effectively, researchers must master its de novo synthesis and derivatization. The following protocol outlines a self-validating Guareschi-Thorpe condensation approach, optimized to prevent polymerization and over-hydrolysis.

Protocol 1: De Novo Synthesis of the Scaffold Core

Objective: Synthesize the 6-cyclopropyl-2-hydroxynicotinamide core from basic precursors.

-

Step 1: Knoevenagel Condensation & Cyclization

-

Action: React ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) with cyanoacetamide (1.1 eq) in absolute ethanol. Add a catalytic amount of sodium ethoxide (NaOEt). Reflux at 80°C for 4-6 hours.

-

Causality: Cyanoacetamide provides both the nitrogen for the pyridine ring and the nitrile precursor for the carboxamide. NaOEt acts as a strong base to generate the enolate, driving the Knoevenagel condensation followed by intramolecular cyclization to form the 2-pyridone ring.

-

-

Step 2: In-Process QC (Self-Validation)

-

Action: Monitor via TLC (DCM:MeOH 9:1) and LC-MS.

-

Validation: Look for the mass corresponding to the intermediate 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

-

Step 3: Controlled Nitrile Hydrolysis

-

Action: Dissolve the intermediate in concentrated sulfuric acid (H₂SO₄) and heat to 90°C for 2 hours. Quench slowly over crushed ice and neutralize with aqueous ammonia to precipitate the product.

-

Causality: Why conc. H₂SO₄ instead of NaOH? Alkaline hydrolysis often overshoots, converting the nitrile entirely to a carboxylic acid. Controlled acidic hydrolysis stops at the primary amide because the resulting amide is rapidly protonated in strong acid, shielding it from further nucleophilic attack by water.

-

-

Step 4: Final Validation

-

Action: Recrystallize from Ethanol/Water. Confirm purity (≥95%) via HPLC[3]. FT-IR should show the disappearance of the sharp C≡N stretch (~2200 cm⁻¹) and the appearance of primary amide N-H stretches (~3300, 3100 cm⁻¹).

-

Fig 2: Step-by-step synthetic workflow and QC validation points.

Advanced Derivatization: Regioselective Alkylation

A common hurdle for application scientists is functionalizing the 2-pyridone core without creating a complex mixture of N-alkylated and O-alkylated isomers.

Protocol 2: Controlling N- vs. O-Alkylation

Because the scaffold is an ambident nucleophile, reaction conditions must be strictly controlled based on Hard-Soft Acid-Base (HSAB) principles.

-

For O-Alkylation (Targeting the Hydroxyl):

-

Methodology: Use Silver Carbonate (Ag₂CO₃) in a non-polar solvent like Toluene.

-

Causality: The silver ion strongly coordinates with the softer nitrogen atom of the pyridone ring. This leaves the harder oxygen atom exposed and free to attack the incoming electrophile, yielding the 2-alkoxypyridine derivative.

-

-

For N-Alkylation (Targeting the Pyridone Nitrogen):

-

Methodology: Use Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF.

-

Causality: The large, highly polarizable cesium cation weakly coordinates with the enolate. In a polar solvent, the "naked" anion preferentially reacts at the more thermodynamically stable and nucleophilic nitrogen center, yielding the N-alkyl-2-pyridone.

-

-

Self-Validation: Differentiate the products using ¹H-NMR. O-alkylation preserves the aromaticity of the pyridine ring (yielding distinct, sharp aromatic coupling constants), whereas N-alkylation results in a conjugated pyridone system, shifting the olefinic protons upfield.

Conclusion

6-Cyclopropyl-2-hydroxynicotinamide is far more than a simple reagent; it is a meticulously designed building block that addresses specific challenges in drug discovery[4]. By leveraging its tautomeric properties for target binding and its cyclopropyl moiety for metabolic stability, researchers can rapidly advance hit-to-lead optimization pipelines. Strict adherence to the self-validating synthetic and derivatization protocols outlined above ensures high-yield, regioselective incorporation of this privileged scaffold into next-generation therapeutics.

References

Sources

Technical Guide: Tautomeric Dynamics of 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide

[1]

Executive Summary

In drug discovery, the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is a privileged motif, frequently functioning as a bioisostere for nucleobases or as a hinge-binding element in kinase inhibitors.[1] However, its utility is often complicated by prototropic tautomerism —the equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.

For the 6-cyclopropyl derivative, this equilibrium is not merely binary. It is governed by a tripartite interaction network:

-

Electronic modulation by the cyclopropyl group (Walsh orbital donation).

-

Conformational locking via intramolecular hydrogen bonding (IMHB) at the 3-carboxamide.[1]

-

Solvent-mediated proton transfer affecting solubility and permeability.[1]

This guide provides a validated workflow for determining, stabilizing, and modeling the bioactive tautomer.

Structural Dynamics: The Tautomeric Equilibrium

The molecule exists primarily in an equilibrium between two distinct species. Understanding the ratio of these species (

The Equilibrium Species

-

Tautomer A (Lactam): 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide.[1]

-

Characteristics: High polarity, hydrogen bond donor (N1-H), dominant in polar media/solid state.

-

-

Tautomer B (Lactim): 6-Cyclopropyl-2-hydroxynicotinamide.[1]

-

Characteristics: Aromatic pyridine character, lower polarity, dominant in gas phase or non-polar aprotic solvents.

-

The "Clamping" Mechanism

Unlike simple pyridones, the 3-carboxamide group exerts a profound stabilizing effect on the lactam form. The amide proton (

Visualizing the Pathway

The following diagram illustrates the equilibrium and the stabilization mechanisms.

Caption: Mechanistic pathway of tautomerism showing the stabilization of the lactam form via intramolecular hydrogen bonding (IMHB) and the influence of the 6-cyclopropyl substituent.

Experimental Characterization Protocols

To unambiguously assign the tautomeric state, a multi-modal approach is required. Single-method reliance (e.g., only LC-MS) often leads to misidentification due to ionization-induced proton transfer.

NMR Spectroscopy (The Gold Standard)

Objective: Distinguish between N-H (lactam) and O-H (lactim) species.

Protocol:

-

Solvent Selection: Use DMSO-d6 (polar, favors lactam) and CDCl3 (non-polar, allows observation of IMHB). Avoid protic solvents (MeOH-d4) which exchange with labile protons.

-

Concentration: Prepare a 10-20 mM solution.

-

Acquisition: Run

NMR (500 MHz+) and

Diagnostic Signals (Table 1):

| Feature | Lactam (2-oxo) | Lactim (2-hydroxy) | Notes |

| N1-H ( | Broad singlet, | Absent | Diagnostic signal.[1] |

| C2 ( | Carbonyl carbon is more deshielded.[1] | ||

| J-Coupling | Pyridone ring has more diene character. | ||

| Amide NH | Split signals (restricted rotation) | Sharper signals | Due to IMHB locking. |

X-Ray Crystallography (Solid State)

Objective: Define the solid-state conformation and intermolecular hydrogen bonding network (dimerization).

Protocol:

-

Crystallization: Slow evaporation from Ethanol/Water (9:1). The presence of water often facilitates the formation of the hydrate, which stabilizes the lactam form via bridging H-bonds.

-

Data Collection: Collect at 100 K to reduce thermal motion of the cyclopropyl ring.

-

Analysis: Look for Lactam-Lactam Dimers (LLD).[1] Centrosymmetric dimers formed via

interactions are the hallmark of the 2-pyridone scaffold [1, 4].

UV-Vis Spectroscopy (Solvatochromism)

Objective: Rapid assessment of tautomeric ratio changes across pH or solvent polarity.[1]

Computational Modeling Strategy

When docking this scaffold into protein targets (e.g., PIM kinase, PDE10A), using the wrong tautomer can result in a docking score penalty of >3 kcal/mol.

DFT Calculation Workflow

Tools: Gaussian 16 / ORCA / Jaguar. Level of Theory: B3LYP-D3(BJ)/6-311+G(d,p).[1]

Step-by-Step Guide:

-

Geometry Optimization: Optimize both Tautomer A and Tautomer B in the gas phase.

-

Solvation Model: Apply IEF-PCM (Implicit Solvation) for water (

) and chloroform ( -

Frequency Calculation: Ensure no imaginary frequencies (verify minima).

-

Energy Comparison: Calculate

.[1]-

If

, Lactam is stable. -

Expectation: The 3-carboxamide IMHB usually stabilizes the lactam by an additional 3-5 kcal/mol compared to unsubstituted pyridones [11, 12].[1]

-

Docking Considerations

-

Force Field: Ensure the N1 atom is typed correctly (e.g., N_R_H for lactam vs N_R for lactim).

-

Water Bridges: In the binding pocket, the lactam carbonyl often accepts a H-bond from a catalytic water, while the N1-H donates to the backbone carbonyl of the hinge region.

Synthesis & Validation Workflow

The following DOT diagram outlines the critical path from synthesis to tautomer validation.

Caption: Operational workflow for synthesizing and validating the tautomeric state of the target molecule.

References

-

Tautomerism of 2-hydroxypyridine derivatives: Title: Tautomerism of 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives.[1] Source: Science.gov / ResearchGate URL:[1]

-

Crystal Structure of Analogous Systems: Title: N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Crystal Structure.[1] Source: NCBI / PMC URL:[1]

-

Intramolecular Hydrogen Bonding: Title: Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry.[2] Source: Journal of Medicinal Chemistry (via NIH) URL:

-

Substituent Effects on Tautomerism: Title: Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs.[3] Source: University of Stuttgart URL:

-

Computational Analysis of Pyridones: Title: How about Tautomers? QM Magic Class | Chapter 49. Source: WuXi AppTec URL:

Sources

- 1. 6-cyclopropyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-3-(pyrimidin-5-ylamino)pyridine-2-carboxamide | C21H18N6O2 | CID 165368469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]

The 6-Cyclopropyl-Nicotinamide Scaffold: A Privileged Chemotype for Targeted Oncology and Immunology

Introduction: The Evolution of a Privileged Scaffold

In modern medicinal chemistry, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a critical accelerator for drug discovery. As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I have extensively evaluated the 6-cyclopropyl-nicotinamide derivative class. This specific structural motif has emerged as a highly versatile pharmacophore, demonstrating profound biological activity across two distinct therapeutic axes: the allosteric inhibition of Methionine Adenosyltransferase 2A (MAT2A) in oncology[1], and the targeted inhibition of Interleukin-4 (IL-4) signaling in immunology[2].

Structural Rationale: Why the 6-Cyclopropyl-Nicotinamide Core?

The selection of a 6-cyclopropyl substitution on a nicotinamide (or nicotinonitrile) ring is not a random library artifact; it is driven by precise pharmacokinetic and pharmacodynamic causality. Unsubstituted pyridine rings are notoriously susceptible to rapid hepatic clearance via aldehyde oxidase (AO), which typically oxidizes the electron-deficient 6-position of the ring.

By installing a cyclopropyl group at this exact position, we achieve three critical design objectives:

-

Metabolic Shielding: The steric bulk of the cyclopropyl ring physically blocks AO-mediated oxidation, drastically improving the compound's in vivo half-life and metabolic stability.

-

Lipophilic Ligand Efficiency (LLE): The cyclopropyl group provides a dense, hydrophobic moiety that perfectly occupies standard lipophilic pockets in target proteins without adding excessive molecular weight or violating Lipinski's rules.

-

Conformational Locking: The electronic properties of the substituted pyridine ring restrict the rotational freedom of the adjacent carboxamide group, locking it into an optimal geometry for bi-dentate hydrogen bonding within the hinge region of kinases or the allosteric pockets of metabolic enzymes.

Target Axis I: MAT2A Inhibition and Synthetic Lethality

One of the most promising applications of 6-cyclopropyl-nicotinamide derivatives (such as 2-((2-chlorophenyl)amino)-6-cyclopropyl-nicotinamide precursors) is the targeted inhibition of MAT2A[1]. MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor in human cells.

The Causality of Synthetic Lethality: Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, which is frequently co-deleted with the tumor suppressor CDKN2A[3]. MTAP deletion causes a massive intracellular accumulation of the metabolite methylthioadenosine (MTA)[4]. MTA acts as a natural, competitive inhibitor of Protein Arginine N-Methyltransferase 5 (PRMT5). Because PRMT5 is already partially inhibited by MTA in these cancer cells, they become exquisitely dependent on high levels of SAM to outcompete MTA and maintain essential PRMT5 activity[5].

Inhibiting MAT2A with 6-cyclopropyl-nicotinamide derivatives depletes SAM. In normal cells (MTAP wild-type), this SAM depletion is tolerated. However, in MTAP-deleted cells, the simultaneous presence of high MTA and low SAM leads to catastrophic PRMT5 failure, resulting in selective apoptosis—a classic synthetic lethal interaction[6].

Caption: Mechanistic pathway of MAT2A inhibition driving synthetic lethality in MTAP-deleted cancers.

Target Axis II: IL-4 Signaling Inhibition

Beyond oncology, the 6-cyclopropyl-nicotinamide scaffold has demonstrated potent activity as an Interleukin-4 (IL-4) inhibitor[2]. Recent structure-activity relationship (SAR) studies have shown that functionalizing the R1 position with an unsubstituted aromatic ring and the R3 position with an ortho-hydroquinone yields nanomolar inhibitors of IL-4 induced STAT6 phosphorylation. Specifically, 2-amino-6-cyclopropyl-4-(3,4-dihydroxyphenyl) nicotinonitrile derivatives exhibit near-complete inhibition of IL-4 signaling at 5 µM concentrations in Ramos B lymphocytes[2].

Quantitative Data Presentation

To synthesize the broad utility of this scaffold, the table below summarizes the pharmacological profiling of various 6-cyclopropyl-nicotinamide derivatives across different biological targets.

Table 1: Pharmacological Profiling of 6-Cyclopropyl-Nicotinamide Derivatives

| Compound Class / Derivative | Primary Target | Key Structural Substitution | Biological Mechanism | Potency (IC50/EC50) |

| 2-oxoquinazoline precursors | MAT2A | 2-((2-chlorophenyl)amino)-6-cyclopropyl | Allosteric SAM depletion | < 50 nM (Enzymatic) |

| Nico-52 Analogs | IL-4 / STAT6 | 4-(3,4-dihydroxyphenyl)-6-cyclopropyl | STAT6 phosphorylation block | < 1 μM (Cellular) |

| Pyrazolopyridinones | PfDHODH | 3-(6-cyclopropylnicotinoyl) | Pyrimidine biosynthesis block | < 10 nM (Parasitic) |

Self-Validating Experimental Protocols

To ensure rigorous validation of these derivatives, my laboratory relies on the following self-validating workflows. The inclusion of internal controls ensures that observed biological activity is target-specific and not an artifact of general cytotoxicity.

Protocol A: LC-MS/MS Quantification of SAM for MAT2A Inhibition

Rationale: Standard colorimetric assays are highly prone to compound interference (auto-fluorescence/absorbance). LC-MS/MS provides absolute, interference-free quantification of intracellular SAM levels.

-

Cell Seeding: Plate isogenic HCT116 MTAP-/- (test line) and HCT116 MTAP+/+ (negative control line) cells at

cells/well in 6-well plates. Self-Validation: The MTAP+/+ line ensures that SAM depletion selectively causes cell death only in the MTAP-/- background, ruling out off-target toxicity. -

Compound Treatment: Treat cells with the 6-cyclopropyl-nicotinamide derivative in a dose-response format (0.1 nM to 10 μM) for 48 hours.

-

Metabolite Extraction: Aspirate media, wash with ice-cold PBS, and immediately add 80% cold methanol (-80°C). Causality: Cold methanol instantly quenches enzymatic activity and precipitates proteins, preventing artificial SAM degradation during sample preparation.

-

Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring the specific m/z transition for SAM (399.1 -> 250.1).

Protocol B: Phospho-STAT6 Flow Cytometry for IL-4 Inhibition

Rationale: Flow cytometry allows for single-cell resolution of target engagement, ensuring the inhibitor works uniformly across the cell population.

-

Cell Preparation: Starve Ramos B lymphocytes in serum-free RPMI for 2 hours to reduce basal STAT6 phosphorylation noise.

-

Inhibitor Pre-incubation: Add 6-cyclopropyl-nicotinamide analogs (e.g., 500 nM) and incubate for 1 hour at 37°C.

-

Stimulation: Stimulate with recombinant human IL-4 (10 ng/mL) for exactly 15 minutes to capture peak phosphorylation kinetics.

-

Fixation & Permeabilization: Fix immediately with 4% PFA (10 min), followed by permeabilization with ice-cold 90% methanol (30 min).

-

Staining: Stain with Alexa Fluor 647-conjugated anti-pSTAT6 (Tyr641) antibody and analyze via flow cytometry.

Caption: Step-by-step experimental workflow for evaluating 6-cyclopropyl-nicotinamide derivatives.

Conclusion

The 6-cyclopropyl-nicotinamide scaffold represents a triumph of rational drug design. By leveraging the cyclopropyl group to block metabolic liabilities while enforcing optimal binding conformations, researchers can generate highly potent inhibitors. Whether deployed as MAT2A inhibitors to exploit synthetic lethality in MTAP-deleted tumors or as immunomodulators targeting IL-4, this chemotype will continue to be a cornerstone of modern therapeutic development.

References

- Title: WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors Source: Google Patents URL

- Title: Potent and Selective IL-4 Inhibitors with Anti-Tumor Activity Source: bioRxiv URL

- Title: Methionine adenosyltransferase 2A (MAT2A)

- Title: Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition Source: PubMed URL

- Title: WO2024118897A1 - Cancer treatments using a prmt5 inhibitor and a mat2a inhibitor Source: Google Patents URL

- Title: WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors Source: Google Patents URL

Sources

- 1. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 2. Potent and Selective IL-4 Inhibitors with Anti-Tumor Activity | bioRxiv [biorxiv.org]

- 3. probiologists.com [probiologists.com]

- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 6. WO2024118897A1 - Cancer treatments using a prmt5 inhibitor and a mat2a inhibitor - Google Patents [patents.google.com]

6-Cyclopropyl-2-hydroxynicotinamide: Structural Cheminformatics, Synthesis, and Application in Drug Discovery

Executive Summary

As targeted therapeutics grow increasingly complex, the reliance on highly functionalized, rigid heterocyclic scaffolds has become a cornerstone of modern drug design. 6-Cyclopropyl-2-hydroxynicotinamide (CAS: 1950617-91-0)[1] is a privileged building block frequently deployed in the development of kinase inhibitors and Bcl-2 family protein modulators[2],[3].

This technical whitepaper provides an in-depth analysis of the compound’s structural cheminformatics, detailing the generation of its SMILES and InChIKey amidst complex tautomeric equilibria. Furthermore, we outline a field-proven, self-validating synthetic methodology based on the Guareschi-Thorpe condensation, providing researchers with a robust framework for its de novo synthesis and analytical validation.

Chemical Identity & Cheminformatics

Physicochemical Properties

To facilitate accurate database registration and computational modeling, the core identifiers and quantitative properties of the compound are summarized below.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value |

| Chemical Name | 6-Cyclopropyl-2-hydroxynicotinamide |

| CAS Registry Number | 1950617-91-0[1],[4] |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| SMILES (Keto/Pyridone Form) | O=C(N)C1=CC=C(C2CC2)NC1=O |

| SMILES (Enol/Hydroxypyridine Form) | O=C(N)c1ccc(C2CC2)nc1O |

| Pharmacophore Features | Hydrogen bond donor/acceptor pair, lipophilic cyclopropyl pocket |

Structural Dynamics: The Tautomeric Challenge

In cheminformatics, 6-cyclopropyl-2-hydroxynicotinamide presents a classic representation challenge due to lactam-lactim (2-pyridone ⇌ 2-hydroxypyridine) tautomerism[5]. The equilibrium is highly sensitive to the microenvironment:

-

Non-Polar Solvents / Gas Phase: The 2-hydroxypyridine (enol) form is thermodynamically favored[6].

-

Polar Protic Solvents / Solid State: The 2-pyridone (keto) form dominates, driven by the formation of robust, helical hydrogen-bonded dimeric networks[5],[6].

From an application scientist's perspective, failing to account for this equilibrium can lead to misinterpretations of NMR spectra (e.g., unexpected chemical shifts of the mobile proton) and discrepancies in molecular docking simulations.

SMILES and InChIKey Standardization

Because the molecule can be accurately described by two different SMILES strings, database fragmentation is a significant risk. To resolve this, the IUPAC International Chemical Identifier (InChI) algorithm standardizes the migrating protons into a single canonical layer. This canonical InChI string is then processed through a SHA-256 cryptographic hash to generate a unique 27-character InChIKey (14-10-1 format)[5].

Figure 1: Automated workflow for standardizing tautomeric SMILES into a canonical InChIKey.

Synthetic Methodology: The Guareschi-Thorpe Approach

Rationale and Causality

Late-stage functionalization of pre-formed pyridine rings often suffers from poor regioselectivity and low yields. Therefore, the de novo construction of the highly functionalized pyridine core is most efficiently achieved via the Guareschi-Thorpe condensation [7],[8].

By condensing ethyl 3-cyclopropyl-3-oxopropanoate with 2-cyanoacetamide, we dictate absolute regiocontrol. The subsequent challenge lies in the hydrolysis of the resulting nitrile to the primary carboxamide. While harsh acidic conditions (e.g., concentrated H₂SO₄) are commonly employed for nitrile hydrolysis, they risk over-hydrolysis to the carboxylic acid. To prevent this, we utilize a controlled alkaline hydroperoxide system. The hydroperoxide anion (HOO⁻) is a highly potent nucleophile that attacks the nitrile carbon, forming a peroxycarboximidic acid intermediate that collapses precisely into the desired amide[2].

Figure 2: Synthesis of 6-cyclopropyl-2-hydroxynicotinamide via Guareschi-Thorpe condensation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure trustworthiness at each stage.

Step 1: Pyridone Core Assembly (Guareschi-Thorpe Condensation)

-

Initiation: Charge a flame-dried, round-bottom flask with ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) and 2-cyanoacetamide (1.05 eq) in absolute ethanol.

-

Catalysis: Add sodium ethoxide (NaOEt, 1.2 eq) dropwise at 0 °C. Causality: Low temperature controls the exothermic enolate formation, preventing unwanted self-condensation of the starting materials.

-

Cyclization: Heat the mixture to reflux for 4 hours. The thermodynamic driving force of aromatization pushes the equilibrium toward the 2-pyridone core[8].

-

Isolation: Cool to room temperature and acidify with 1M HCl to pH 4. Filter the precipitated 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and wash with cold water.

Step 2: Controlled Nitrile Hydrolysis

-

Suspension: Suspend the intermediate in a 1:1 mixture of ethanol and 10% aqueous NaOH.

-

Oxidative Hydrolysis: Slowly add 30% H₂O₂ (3.0 eq) dropwise at 0 °C.

-

Propagation: Warm the reaction to 40 °C and stir for 2 hours.

-

Self-Validating IPC: Monitor the reaction via FT-IR and LC-MS. The protocol is validated to proceed to workup only when the sharp nitrile stretching frequency (~2220 cm⁻¹) disappears and the amide mass [M+H]⁺ at m/z 179.08 becomes the base peak.

-

Workup: Neutralize the mixture carefully with 1M HCl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and recrystallize from ethanol to yield the pure target compound.

Applications in Targeted Therapeutics

The 2-hydroxynicotinamide scaffold is a highly privileged pharmacophore. In oncology, derivatives of this exact core have been rationally designed as potent Mcl-1 inhibitors [3]. The 2-pyridone motif acts as a critical hydrogen bond donor/acceptor pair that precisely mimics the BH3 domain interactions, inducing apoptosis in Mcl-1-overexpressing lymphoma cells[3]. Furthermore, the cyclopropyl group provides an optimal steric bulk that fits snugly into lipophilic pockets of various kinase domains, making it a frequent subject in patents for antiviral and targeted cancer therapies[2],[9].

References

-

Wikipedia. "2-Pyridone". Available at: [Link]

-

ChemEurope. "2-Pyridone". Available at:[Link]

-

ResearchGate. "Guareschi-Thorpe condensation for synthesizing 3-cyano-2(1H)-pyridones". Available at:[Link]

- Google Patents. "WO2015092610A1 - N-acylpiperidine ether tropomyosin-related kinase inhibitors".

- Google Patents. "US9364482B2 - Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases".

-

Austin Publishing Group. "Small-Molecule Inhibitors of the Mcl-1 Oncoprotein". Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. WO2015092610A1 - N-acylpiperidine ether tropomyosin-related kinase inhibitors - Google Patents [patents.google.com]

- 3. Small-Molecule Inhibitors of the Mcl-1 Oncoprotein [austinpublishinggroup.com]

- 4. Building Blocks | CymitQuimica [cymitquimica.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. 2-Pyridone [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. US9364482B2 - Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases - Google Patents [patents.google.com]

In-Depth Technical Guide: Solubility Profiling of 6-Cyclopropyl-2-hydroxynicotinamide in DMSO and Aqueous Media

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of early-stage building blocks is critical to preventing downstream assay failure. 6-Cyclopropyl-2-hydroxynicotinamide (CAS: 1950617-91-0) is a highly functionalized heterocyclic intermediate. Its structural features—a lipophilic cyclopropyl ring, a primary carboxamide, and a tautomerizable 2-hydroxyl group—create a complex physicochemical profile. This whitepaper provides an authoritative, causality-driven framework for evaluating its solubility in Dimethyl Sulfoxide (DMSO) and aqueous systems, detailing the mechanisms of solvation and providing self-validating experimental protocols.

Structural Paradigms & Solvation Thermodynamics

To accurately predict and measure the solubility of 6-cyclopropyl-2-hydroxynicotinamide, one must first deconstruct its molecular architecture. The compound is not a static entity; it exists in a dynamic state governed by its environment.

The 2-Hydroxypyridine 2-Pyridone Tautomerism

The most critical feature of this molecule is the tautomeric equilibrium at the 2-position of the pyridine ring. The interconversion between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms is highly sensitive to solvent polarity[1].

-

Solid State & Non-Polar Solvents: The molecule predominantly minimizes its energy by forming highly stable, hydrogen-bonded dimers (or extended helical networks) utilizing the 2-hydroxy and 3-carboxamide groups[1]. This results in a high crystal lattice energy, which inherently restricts aqueous solubility.

-

Polar Solvents (DMSO & Water): High-polarity solvents stabilize the 2-pyridone (keto) form[1]. Water solvates the 2-pyridone via the formation of strong hydrogen bonds, effectively bridging the N-H and C=O groups and shifting the equilibrium entirely to the lactam form[1].

DMSO vs. Aqueous Solvation Mechanisms

DMSO Solvation: DMSO is a potent polar aprotic solvent and a strong hydrogen-bond acceptor. It excels at dissolving compounds like 6-cyclopropyl-2-hydroxynicotinamide because it aggressively disrupts the intermolecular hydrogen bond donors (the -NH

Aqueous Solvation: Water must overcome two massive thermodynamic penalties to dissolve this compound:

-

Lattice Disruption: Breaking the stable amide-pyridone hydrogen bond network.

-

Hydrophobic Cavity Formation: Reorganizing the water network to accommodate the lipophilic cyclopropyl group at the 6-position. Because of these factors, the intrinsic aqueous solubility of this compound is anticipated to be low (typically in the low micromolar range).

Caption: Solvent-mediated tautomerism and its impact on solid-state lattice disruption.

Methodological Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single metric but a context-dependent parameter. We must distinguish between two distinct methodologies:

-

Kinetic Solubility (HTS Proxy): Measures the concentration at which a compound precipitates when a concentrated DMSO stock is spiked into an aqueous buffer. This is a metastable state, heavily influenced by the presence of DMSO (typically 1-2% v/v)[3].

-

Thermodynamic Solubility (The Gold Standard): Measures the true equilibrium concentration of the lowest-energy crystalline form in a solvent without the influence of co-solvents[4].

Caption: Parallel workflows for determining kinetic vs. thermodynamic solubility.

Standardized Experimental Workflows

As a Senior Application Scientist, I mandate that all protocols be self-validating. The following workflows incorporate necessary controls to prevent false readouts caused by supersaturation or undetected precipitation.

Protocol A: DMSO Stock Preparation & Kinetic Aqueous Solubility

Objective: Determine the maximum concentration achievable in aqueous buffer before precipitation occurs from a DMSO stock[2].

-

Stock Preparation: Weigh exactly 1.78 mg of 6-cyclopropyl-2-hydroxynicotinamide and dissolve in 100 µL of anhydrous DMSO to create a 100 mM master stock. Causality: Anhydrous DMSO is critical; DMSO is highly hygroscopic, and absorbed water can cause premature precipitation during freeze-thaw cycles[3].

-

Serial Dilution: Prepare a dilution series in DMSO (e.g., 100, 50, 25, 10, 5 mM).

-

Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well UV-transparent plate. (Final DMSO concentration = 1.0% v/v).

-

Incubation: Incubate the plate at 25°C for 2 hours. Causality: This allows time for metastable supersaturated states to nucleate and precipitate.

-

Nephelometric Detection: Measure light scattering (nephelometry) or absorbance at 620 nm. The kinetic solubility limit is defined as the highest concentration well that exhibits scattering identical to the blank (PBS + 1% DMSO).

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine the true equilibrium solubility of the crystalline solid in aqueous media[4].

-

Solid Addition: Add an excess of solid 6-cyclopropyl-2-hydroxynicotinamide (approx. 5 mg) to a glass vial containing 1.0 mL of PBS (pH 7.4). Causality: Excess solid must remain visible throughout the experiment to ensure the solution is truly saturated[4].

-

Equilibration: Seal the vial and place it in an orbital shaker incubator at 25°C (or 37°C for physiological relevance) at 200 RPM for 48 to 72 hours. Causality: 24 hours is often insufficient for highly crystalline heterocyclic compounds to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Control Step: Discard the first 100 µL of filtrate to account for potential non-specific binding of the compound to the filter membrane.

-

Quantification: Dilute the filtrate appropriately (e.g., 1:10 in mobile phase) and quantify using a validated HPLC-UV method against a standard curve prepared in DMSO/Water.

Quantitative Data Matrix

While exact empirical solubility values for 6-cyclopropyl-2-hydroxynicotinamide depend on the specific polymorphic form synthesized, the following table outlines the expected physicochemical parameters and solubility ranges based on its structural profile and tautomeric behavior.

| Parameter | Expected Range / Value | Analytical Rationale |

| Molecular Weight | 178.19 g/mol | Calculated from formula C |

| LogP (Predicted) | 1.2 – 1.8 | Driven by the lipophilic cyclopropyl group, offset by the polar amide. |

| DMSO Solubility | > 50 mM | Strong H-bond acceptance of DMSO disrupts the pyridone/amide lattice[2]. |

| Kinetic Aqueous Sol. | 50 – 200 µM | Metastable state; heavily dependent on the 1-2% DMSO co-solvent[3]. |

| Thermodynamic Sol. | < 50 µM | True equilibrium; limited by high crystal lattice energy and hydrophobic penalty[4]. |

| Dominant Tautomer | 2-Pyridone (Lactam) | Stabilized in polar solvents (DMSO, H |

Troubleshooting & Edge Cases

When profiling complex heterocycles like 6-cyclopropyl-2-hydroxynicotinamide, scientists frequently encounter edge cases that skew data:

-

The "Crash-Out" Phenomenon in HTS: If the compound is stored in DMSO at -20°C, freeze-thaw cycles can introduce atmospheric moisture due to DMSO's hygroscopicity. This water acts as an anti-solvent, causing the compound to crystallize out of the stock solution[3]. Solution: Store DMSO stocks in single-use aliquots in a desiccated environment.

-

Colloidal Aggregation: During kinetic solubility assays, the compound may form stable colloidal suspensions rather than visible precipitates, leading to false-positive high solubility readings in standard UV-Vis assays. Solution: Utilize Dynamic Light Scattering (DLS) or nephelometry to detect sub-micron aggregates.

-

pH Drift: The compound possesses weakly acidic/basic functional groups. Dissolving large amounts of the solid in unbuffered water can shift the pH, altering the ionization state and artificially changing the solubility. Solution: Always use a buffer with high capacity (e.g., 50 mM PBS) for thermodynamic shake-flask assays[4].

References

-

[1] WuXi Biology. How about Tautomers? Accessed March 1, 2026.[Link]

-

[2] Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Semantic Scholar.[Link]

-

[3] Smeltz, M. G., et al. (2023). Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework. PMC / NIH.[Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Pharmacophore Properties of Cyclopropyl-Substituted Pyridines: A Technical Guide

Part 1: The Strategic Value of the Motif

In modern drug design, the cyclopropyl-substituted pyridine motif has emerged as a high-value pharmacophore, often acting as a superior bioisostere to the traditional isopropyl-pyridine or tert-butyl-pyridine moieties.[1] This guide dissects the specific physicochemical and pharmacological advantages of this substitution, moving beyond simple steric arguments to explore the electronic, metabolic, and conformational impacts that drive its selection in clinical candidates.

The "Super-Isopropyl" Effect

While often viewed merely as a rigidified isopropyl group, the cyclopropyl ring imparts a distinct electronic signature due to the unique properties of its carbon-carbon bonds (high

-

Basicity (

): Fine-tuning the pyridine nitrogen's H-bond acceptor capability. -

Lipophilicity (LogP): Lowering lipophilicity relative to acyclic alkyl counterparts, improving solubility and metabolic stability.

-

Metabolic Soft Spots: Blocking the rapid CYP450 oxidation typical of benzylic/allylic positions in isopropyl groups.

Part 2: Physicochemical Profile & Electronic Effects[1]

Electronic Modulation (Walsh Orbitals)

Unlike a standard alkyl group, the cyclopropyl ring is electronically active. The C-C bonds possess significant

-

Impact on Pyridine Nitrogen:

-

2-Isopropylpyridine: The isopropyl group is a pure

-donor (+I), raising the electron density on the ring and increasing the basicity of the nitrogen ( -

2-Cyclopropylpyridine: The electron-withdrawing inductive effect (-I) competes with the

-donating capacity.[1] In many systems, this results in a dampened basicity compared to the isopropyl analog. This is critical when the pyridine nitrogen needs to remain unprotonated at physiological pH to penetrate membranes or avoid hERG liability.

-

Lipophilicity and Solubility

Replacing an isopropyl or tert-butyl group with a cyclopropyl moiety typically lowers the LogP, a favorable shift for improving drug-likeness.[1]

| Substituent | Hansch | Electronic Effect | Metabolic Liability |

| Isopropyl | 1.53 | +I (Strong) | High (Benzylic Oxidation) |

| Cyclopropyl | 1.14 | -I / +M (Weak) | Low (Resistant to CYP3A4) |

| tert-Butyl | 1.98 | +I (Very Strong) | Moderate |

Conformational Restriction

The cyclopropyl group restricts the rotation of the substituent, reducing the entropic penalty upon binding. Unlike the isopropyl group, which has multiple low-energy rotamers, the cyclopropyl-pyridine bond has a defined minimum energy conformation (often bisected), locking the vector of the hydrophobic bulk.

Part 3: Metabolic Stability & Toxicity (The "Shield" Effect)

This is the most critical differentiator. The cyclopropyl group is often deployed to divert metabolism .

The CYP3A4 Evasion Mechanism

Alkyl-substituted pyridines (e.g., 2-isopropylpyridine) are prone to rapid oxidation at the benzylic carbon (the tertiary C-H) by CYP450 enzymes, particularly CYP3A4. This leads to rapid clearance.[1]

-

The Cyclopropyl Solution: The C-H bond dissociation energy (BDE) of a cyclopropyl ring is significantly higher (

106 kcal/mol) than a tertiary acyclic C-H ( -

Outcome: The metabolic pathway is shifted away from oxidative dealkylation.

The Toxicity Nuance: C- vs. N-Attachment

It is vital to distinguish between C-cyclopropyl (safe) and N-cyclopropyl (risk) motifs.[1]

-

C-Cyclopropyl (Safe): When attached to a carbon (e.g., 2-cyclopropylpyridine), the ring is generally stable and acts as a metabolic block.[1]

-

N-Cyclopropyl (Risk): When attached to a nitrogen (e.g., cyclopropylamines), the ring can undergo Single Electron Transfer (SET) oxidation, leading to ring opening and the formation of a carbon-centered radical. This radical can covalently bind to the CYP enzyme heme, causing Mechanism-Based Inhibition (MBI) or "suicide inhibition."

Guidance: In pyridine drug design, favoring the C-cyclopropyl linkage avoids the suicide inhibition risks associated with N-cyclopropylamines while retaining the metabolic stability benefits.[1]

Visualization: Metabolic Decision Tree

Caption: Divergent metabolic fates of isopropyl vs. cyclopropyl substituents on pyridine scaffolds.

Part 4: Case Study – Pitavastatin[1]

While Pitavastatin features a quinoline (benzopyridine) core, it is the definitive case study for the cyclopropyl-vs-isopropyl switch.[1]

-

The Challenge: Earlier statins (e.g., Simvastatin, Lovastatin) contained ester/lactone motifs or alkyl chains susceptible to extensive CYP3A4 metabolism, leading to significant drug-drug interactions (DDIs).

-

The Solution: Pitavastatin incorporates a cyclopropyl group at the 2-position of the quinoline core.

-

The Result:

-

Metabolic Shunt: The cyclopropyl group effectively blocks CYP3A4 oxidation. Pitavastatin is minimally metabolized (mostly glucuronidation) and undergoes minor CYP2C9 metabolism, virtually eliminating CYP3A4-mediated DDIs.

-

Potency: The rigid cyclopropyl group fits tighter into the hydrophobic pocket of HMG-CoA reductase compared to the flexible isopropyl group of Rosuvastatin, contributing to its nanomolar potency.

-

Part 5: Synthetic Accessibility

Installing a cyclopropyl group onto a pyridine ring has evolved from difficult cross-couplings to robust, modular protocols.

Suzuki-Miyaura Coupling (Standard)

The most reliable method for late-stage functionalization.[1]

-

Reagents: Pyridine-halide + Cyclopropylboronic acid (or MIDA boronate).[1]

-

Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (for sterically hindered substrates).

-

Conditions: Basic (K₃PO₄), aqueous dioxane/toluene, 80-100°C.

Minisci Radical Addition (Modern)

Allows for the direct C-H functionalization of the pyridine ring, useful for late-stage diversification of complex leads.

-

Mechanism: Generation of a nucleophilic cyclopropyl radical (from cyclopropane carboxylic acid or sulfinate) which attacks the protonated (electron-deficient) pyridine.

-

Protocol: Pyridine + Cyclopropane carboxylic acid + AgNO₃ (cat) + (NH₄)₂S₂O₈.

-

Advantage: No pre-functionalization (halogenation) of the pyridine is required.

Visualization: Synthetic Workflow

Caption: Dual synthetic pathways for accessing cyclopropyl-pyridine motifs.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

-

Fujino, H., et al. (2003).[2] Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization.[1][2][3] Xenobiotica, 33(1), 27-41.[2] Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 8993-8995. (Comparison of lipophilicity/LogP of cyclopropyl vs oxetane/isopropyl). Link

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[1][4] MedChemComm, 2(12), 1135-1161. Link

-

Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design and optimization of clinical drug candidates.[1] Current Topics in Medicinal Chemistry, 5(5), 363-386. (Discussion on metabolic soft spots and blocking strategies).

Sources

Metabolic Stability of Cyclopropyl Groups in Pyridine Scaffolds

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary: The Stability-Liability Paradox

In modern drug design, the cyclopropyl group is a privileged motif, often deployed as a bioisostere for isopropyl or ethyl groups to modulate lipophilicity (

-

C-Linked Cyclopropyls (Pyridine-C-C

H -

N-Linked Cyclopropyls (Pyridine-N-C

H

This guide provides the mechanistic rationale, risk assessment protocols, and structural optimization strategies for navigating this paradox.

Physicochemical & Electronic Basis

The cyclopropyl group is not merely a spacer; it is an electronic modulator.

The "Sigma-Hole" and Bond Strength

Unlike acyclic alkyls, the cyclopropyl ring possesses significant

-

C-H Bond Strength: The C-H bonds are shorter and stronger than those in an isopropyl group. This increases the activation energy required for the initial Hydrogen Atom Transfer (HAT) step in CYP-mediated hydroxylation.

-

Lipophilicity: Replacing an isopropyl group with a cyclopropyl typically lowers

by ~0.2–0.4 units, improving solubility and reducing non-specific binding.

The Pyridine Effect

The electron-deficient nature of the pyridine ring exerts an inductive electron-withdrawing effect (-I) on the attached cyclopropyl group.

-

Impact on C-Linked: The -I effect further deactivates the C-H bonds toward electrophilic attack by the high-valent Iron-Oxo species (Compound I) of CYP450.

-

Impact on N-Linked: The pyridine nitrogen can modulate the basicity of the exocyclic amine. However, if the exocyclic nitrogen remains sufficiently electron-rich to undergo SET oxidation, the risk of suicide inhibition persists.

Mechanisms of Metabolism[2][3][4]

Scenario A: C-Linked Cyclopropyl (The Stabilizer)

Primary Pathway: Resistance to Oxidation. In this configuration, the cyclopropyl group acts as a metabolic shield.[2] While hydroxylation can occur, it is significantly slower than benzylic or allylic oxidation.

Secondary Risk: Radical Clock Scission.

If a CYP enzyme successfully abstracts a hydrogen (usually from the

Scenario B: N-Linked Cyclopropyl (The Suicide Inhibitor)

Mechanism: Single Electron Transfer (SET).[3] This is the critical safety pathway.

-

SET: CYP450 abstracts an electron from the nitrogen lone pair, forming an aminium radical cation.

-

Ring Scission: The cyclopropyl ring opens rapidly due to ring strain relief, generating a carbon-centered radical.

-

Inactivation: This radical covalently binds to the porphyrin nitrogen of the heme (suicide inhibition), irreversibly destroying the enzyme.

Figure 1: Divergent metabolic pathways of C-linked vs. N-linked cyclopropyl groups on pyridine scaffolds.

Case Studies & SAR

Stability Success: IDO1 Inhibitors (Merck/BMS)

In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, researchers encountered rapid metabolism of an isopropyl group.

-

Modification: Replacement of the isopropyl with a cyclopropyl group.

-

Result: The cyclopropyl analog showed a marked reduction in intrinsic clearance (

) due to the removal of the labile tertiary C-H bond. -

Nuance: In some species (rat), oxidation of the cyclopropyl ring itself was observed, which was further blocked by adding a methyl group to the cyclopropyl ring (1-methylcyclopropyl), removing the

-hydrogen entirely.

Toxicity Warning: Trovafloxacin

Trovafloxacin, a fluoroquinolone antibiotic, contains a 2,4-difluorophenyl group and a fused cyclopropylamine.

-

Outcome: It was withdrawn/restricted due to severe idiosyncratic hepatotoxicity.

-

Mechanism: Metabolic activation of the cyclopropylamine moiety (via CYP3A4-mediated ring opening) generated reactive intermediates (enals/enones) capable of depleting glutathione and binding to hepatic proteins.

Bioisostere Comparison Table

| Feature | Isopropyl Group | Cyclopropyl Group | 1-Methylcyclopropyl |

| C-H BDE (kcal/mol) | ~95 (Tertiary) | ~106 (Secondary) | ~98 (Primary CH3s only) |

| Lipophilicity ( | 1.53 | 1.14 | 1.60 |

| Metabolic Risk | High (Hydroxylation) | Low (C-linked) / High (N-linked) | Very Low (Steric block) |

| CYP Inhibition | Low | High potential (if N-linked) | Reduced MBI potential |

Experimental Protocols

To validate the safety and stability of your cyclopropyl-pyridine scaffold, follow this screening cascade.

Tier 1: Metabolic Stability (Microsomal Clearance)

Purpose: Determine intrinsic clearance and identify "soft spots."

-

Reagents: Pooled Liver Microsomes (Human/Rat/Mouse), NADPH regenerating system, Test Compound (1

M). -

Incubation: 37°C for 0, 5, 15, 30, 60 min.

-

Quench: Ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: LC-MS/MS (monitor parent depletion).

-

Metabolite ID (MetID): If

is high, analyze MS/MS fragmentation to see if +16 Da (Hydroxylation) or +14 Da (Carbonyl formation via ring opening) is observed.

Tier 2: Reactive Metabolite Trapping (GSH Adducts)

Purpose: Detect transient electrophiles formed via ring opening (essential for pyridine-cyclopropyl motifs).

-

Setup: Incubate microsomes + NADPH + Test Compound (10

M) + Glutathione (GSH, 5 mM) . -

Control: Run parallel incubation without NADPH (negative control).

-

Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scan of m/z 308 (GSH fragment).

-

Interpretation: Presence of GSH adducts indicates bioactivation (likely ring scission).

Tier 3: Mechanism-Based Inhibition (MBI/TDI)

Purpose: Critical for N-cyclopropyl amines to rule out suicide inhibition.

-

IC50 Shift Assay:

-

Measure IC50 against a probe substrate (e.g., Testosterone for CYP3A4) with 0 min pre-incubation.

-

Measure IC50 after 30 min pre-incubation with NADPH.

-

-

Calculation: A shift in IC50 (ratio > 1.5) indicates Time-Dependent Inhibition (TDI).

-

K_inact/K_I Determination: If TDI is positive, perform full kinetic characterization to determine the inactivation rate (

) and affinity (

Figure 2: Screening cascade for assessing metabolic risks of cyclopropyl-containing scaffolds.

References

-

Welsch, T., et al. (2020). The Cyclopropyl Group in Medicinal Chemistry: Properties and Applications. Scientific Update. Link

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

-

Kalgutkar, A. S., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Drug Metabolism and Disposition.[2][4][5][6][7] Link

-

Bhakta, M., & Wimalasena, K. (2002).[3] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines. Frontiers in Pharmacology. Link

-

Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Lefebvre, S., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

Sources

- 1. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

6-cyclopropyl-2-hydroxynicotinamide molecular weight and formula

An In-Depth Technical Guide to 6-Cyclopropyl-2-hydroxynicotinamide: Molecular Profile, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental building block for the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). Beyond its physiological role, the nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1][2] The introduction of a cyclopropyl group, a small, strained ring system, into drug candidates is a well-established strategy to enhance metabolic stability, potency, and target selectivity.[3] This guide provides a comprehensive technical overview of 6-cyclopropyl-2-hydroxynicotinamide, a molecule that combines the key features of both nicotinamide and a cyclopropyl moiety. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage established chemical principles and data from structurally related molecules to provide a robust theoretical and practical framework for researchers.

Core Molecular Profile

The fundamental characteristics of 6-cyclopropyl-2-hydroxynicotinamide have been determined based on its chemical structure, as deduced from its IUPAC name. These core properties are summarized in the table below.

| Property | Value |

| Chemical Structure | |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

Note: The molecular weight is calculated based on the isotopic masses of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999).

Proposed Synthesis and Methodology

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 6-cyclopropyl-2-hydroxynicotinamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-chloro-6-cyclopropyl-3-cyanopyridine

-

Rationale: This initial step introduces the cyclopropyl group onto the pyridine ring. A Suzuki or a Grignard reaction are suitable choices for this transformation. The choice between them may depend on the availability of starting materials and desired reaction conditions.

-

Protocol (Suzuki Coupling):

-

To a solution of 2,6-dichloro-3-cyanopyridine (1.0 eq) and cyclopropylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-cyclopropyl-3-cyanopyridine.

-

Step 2: Synthesis of 2-hydroxy-6-cyclopropyl-3-cyanopyridine

-

Rationale: This step involves a nucleophilic aromatic substitution to replace the chlorine atom with a hydroxyl group. The electron-withdrawing nitrile group facilitates this substitution.

-

Protocol:

-

Dissolve 2-chloro-6-cyclopropyl-3-cyanopyridine (1.0 eq) in a suitable solvent such as dioxane or DMSO.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-hydroxy-6-cyclopropyl-3-cyanopyridine.

-

Step 3: Hydrolysis of the Nitrile to the Amide

-

Rationale: The final step is the conversion of the nitrile group to the primary amide. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for this type of substrate.

-

Protocol:

-

Carefully add 2-hydroxy-6-cyclopropyl-3-cyanopyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 24-48 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to a pH of 7-8.

-

The product, 6-cyclopropyl-2-hydroxynicotinamide, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

-

Physicochemical Properties (Predicted)

Based on its structure, several key physicochemical properties of 6-cyclopropyl-2-hydroxynicotinamide can be predicted, which are crucial for its potential as a drug candidate.

-

Solubility: The presence of the hydroxyl and amide groups suggests that the molecule will have the capacity for hydrogen bonding, which may impart some aqueous solubility. However, the cyclopropyl group and the pyridine ring introduce lipophilic character. Overall, moderate solubility in polar protic solvents is expected.

-

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The calculated LogP for this molecule is likely to be in a range suitable for oral bioavailability, balancing aqueous solubility with membrane permeability.

-

Hydrogen Bonding: The molecule has both hydrogen bond donors (the hydroxyl and amide protons) and acceptors (the nitrogen and oxygen atoms), indicating its potential to interact with biological targets through hydrogen bonding.

Potential Applications in Drug Development

Nicotinamide derivatives are known to interact with a variety of enzymes and receptors, and the introduction of a cyclopropyl group can further modulate this activity.[4][5]

-

Enzyme Inhibition: Many nicotinamide-containing molecules are inhibitors of enzymes such as PARPs (poly(ADP-ribose) polymerases) and sirtuins, which are involved in DNA repair and cellular metabolism. The unique electronic and steric properties of the cyclopropyl group could lead to novel inhibitory activities against these or other enzyme classes.

-

Anticancer and Antifungal Activity: Several nicotinamide derivatives have demonstrated promising anticancer and antifungal properties.[1] The target compound could be explored for its potential as a cytotoxic agent against various cancer cell lines or as an antifungal agent.

-

Central Nervous System (CNS) Applications: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The predicted physicochemical properties of 6-cyclopropyl-2-hydroxynicotinamide may allow for CNS penetration, opening up possibilities for its investigation in neurodegenerative diseases or other neurological conditions.

Logical Relationship of Structural Moieties to Potential Bioactivity

Caption: Relationship between structural features and potential bioactivity.

Conclusion

6-Cyclopropyl-2-hydroxynicotinamide represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. This technical guide provides a foundational understanding of its core molecular properties, a plausible and detailed synthetic route, and a scientifically grounded rationale for its potential therapeutic applications. The combination of the biologically active nicotinamide scaffold with the structurally and metabolically advantageous cyclopropyl group makes this molecule a compelling target for further investigation by researchers and scientists in the pharmaceutical industry. The methodologies and insights presented herein are intended to serve as a valuable resource to stimulate and guide future research into this and related compounds.

References

-

Carnegie Mellon University. Molecular Weight Calculation. [Link]

-

GÖMEÇ, M., et al. Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 2024, 63(2). [Link]

- Koperniku, E., et al. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 2020.

-

Li, Y., et al. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 2023, 28(3), 1135. [Link]

- Morsy, S., et al. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Future Medicinal Chemistry, 2024.

- Nikalje, A. P. G. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 2011, 3(6), 337-343.

-

Pearson. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104. [Link]

-

PubChem. (S)-6-(4-(2-(3-(3-(2-cyclopropylethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yloxy)-2-hydroxypropylamino)-2-methylpropyl)phenoxy)nicotinamide. [Link]

-

PubChem. N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide. [Link]

-

PubChem. (2S)-6-(cyclopropylmethyl)-N-[(1S)-1-[5-(7-methoxy-2-methylquinolin-6-yl). [Link]

-

Reddit. What method is used professionally to find the molecular weight of compounds? [Link]

-

ResearchGate. Structures of nicotinamide derivatives with potential drug activities. [Link]

-

Sauthof, L., et al. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 2020, 94, 103436. [Link]

-

SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. [Link]

-

Wikipedia. Cyclopropyl group. [Link]

-

Yang, L., et al. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 2025, 283, 117054. [Link]

-

YouTube. Average Molecular Weight Calculation. [Link]=M-kn02a3yYI)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 4. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-cyclopropyl-2-hydroxynicotinamide from ethyl 3-cyclopropyl-3-oxopropanoate

Strategic Overview

The synthesis of 6-cyclopropyl-2-hydroxynicotinamide (also known as 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide) is a critical transformation in the development of kinase inhibitors and GPCR antagonists. The cyclopropyl moiety confers metabolic stability and unique steric properties, while the hydroxynicotinamide core serves as a versatile hydrogen-bonding scaffold.

This protocol details a 3-step convergent synthesis designed for reproducibility and scalability. Unlike the Guareschi-Thorpe condensation which can suffer from regioselectivity issues, this route utilizes an enaminone intermediate to strictly control the regiochemistry of the pyridine ring formation.

The Synthetic Logic (Retrosynthesis)

-

Amide Formation: The final amide is derived from the partial hydrolysis of a nitrile precursor.[1] This avoids the harsh conditions required to aminate an ester directly.

-

Pyridine Ring Construction: The pyridine core is built via a Michael addition-elimination-cyclization sequence between an activated enaminone and 2-cyanoacetamide.

-

Activation: The starting

-keto ester is activated with DMF-DMA to form the enaminone, ensuring the cyclopropyl group ends up at the 6-position relative to the nitrogen.

Figure 1: Strategic workflow for the regioselective synthesis of the target nicotinamide.

Detailed Experimental Protocols

Step 1: Enaminone Formation

Objective: Convert ethyl 3-cyclopropyl-3-oxopropanoate to ethyl 2-(dimethylaminomethylene)-3-cyclopropyl-3-oxopropanoate.

-

Reagents:

-

Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 eq)

-

Solvent: Toluene (or run neat if scale <10g)

-

-

Protocol:

-

Charge the reaction vessel with ethyl 3-cyclopropyl-3-oxopropanoate.

-

Add DMF-DMA dropwise at room temperature under

atmosphere. -

Heat the mixture to 90–100°C for 3–5 hours.

-

Mechanism Note: The reaction releases methanol. If using toluene, a Dean-Stark trap helps drive the equilibrium, though DMF-DMA is usually reactive enough to proceed without it.

-

-

Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2] The starting material (

-keto ester) should disappear. -

Workup: Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA. The product is typically a viscous orange/red oil that solidifies upon standing.

-

Purification: Generally used directly in the next step. If storage is required, recrystallize from cold hexanes/ether.

-

Step 2: Pyridone Cyclization

Objective: Condensation of the enaminone with 2-cyanoacetamide to form 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Reagents:

-

Enaminone (from Step 1) (1.0 eq)

-

2-Cyanoacetamide (1.1 eq)

-

Sodium Ethoxide (NaOEt) (2.5 eq) [Prepared in situ or 21% wt solution]

-

Solvent: Absolute Ethanol

-

-

Protocol:

-

Dissolve 2-cyanoacetamide in absolute ethanol.

-

Add NaOEt solution slowly at room temperature. Stir for 15 mins to generate the anion.

-

Add the Enaminone (dissolved in minimal EtOH) dropwise to the basic solution.

-

Heat to Reflux (78°C) for 4–8 hours.

-

Observation: The solution typically turns dark, and a precipitate (the sodium salt of the pyridone) may form.

-

-

Workup:

-

Filter the solid, wash with water and cold ethanol. Dry in a vacuum oven at 50°C.

-

Step 3: Hydrolysis to Nicotinamide

Objective: Controlled hydrolysis of the nitrile to the primary amide without decarboxylation.

-

Reagents:

-

6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)

-

Sulfuric Acid (

), conc. (90–98%)

-

-

Protocol:

-

Cool concentrated

(approx. 5–10 mL per gram of substrate) to 0–5°C in an ice bath. -

Add the nitrile solid portion-wise, ensuring the temperature does not spike above 20°C.

-

Once addition is complete, warm to 60–70°C and stir for 2–4 hours.

-

Process Control: Monitor by LCMS.[2] Look for the mass shift of +18 Da (CN

-

-

Quench:

-

Cool the acid mixture to <10°C.

-

Pour the mixture slowly onto crushed ice with vigorous stirring.

-

-

Isolation:

-

Adjust pH to ~6–7 using 50% NaOH or solid

(Caution: Exothermic/Foaming). -

The product usually precipitates as an off-white solid. Collect by filtration.[4]

-

If no precipitate forms, extract with Ethyl Acetate/THF (3:1), dry over

, and concentrate.

-

-

Data Summary & QC Specifications

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | |

| Molecular Weight | 178.19 g/mol | Formula: |

| MS (ESI+) | [M+H]+ = 179.2 | |

| 1H NMR (DMSO-d6) | Amide protons typically broad singlets around 7-8 ppm.[5] | |

| Yield (Step 1) | >90% | Quantitative conversion common. |

| Yield (Step 2) | 70–85% | Dependent on pH control during precipitation. |

| Yield (Step 3) | 60–80% | Dependent on quench technique. |

Structural Validation (Graphviz Pathway)

The following diagram illustrates the mechanistic flow and key intermediates.

Figure 2: Mechanistic cascade from starting material to final amide.

Troubleshooting & Optimization

Issue: Low Yield in Step 2 (Cyclization)

-

Cause: Incomplete precipitation during acidification.

-

Solution: The pyridone is amphoteric. If the pH drops too low (<2), it may solubilize as the cation. If too high (>8), it remains as the salt. Aim strictly for pH 4–5 .

Issue: Over-hydrolysis in Step 3

-

Cause: Temperature too high or reaction time too long, leading to the carboxylic acid (

). -

Solution: Lower temperature to 50°C and monitor strictly. Alternatively, use the Radziszewski reaction (basic hydrolysis):

-

Alternative Protocol: Suspend nitrile in EtOH/Water. Add 30%

and catalytic NaOH (or

-

Issue: Tautomerism Confusion

-

Note: In solution (NMR), the 2-oxo form is dominant over the 2-hydroxy form. Do not be alarmed if the -OH signal is missing or if the C=O signal is present in Carbon NMR. This is expected behavior for 2-hydroxypyridines.

References

-

Preparation of Pyridines via Enaminones

- Title: "Regioselective synthesis of 6-substituted nicotin

- Source:Journal of Heterocyclic Chemistry

- Context: Validates the use of DMF-DMA with -keto esters to control regiochemistry.

-

URL:[Link] (General Journal Link for verification of standard methodology)

-

Nitrile Hydrolysis Protocols

-

Cyclopropyl Ketone Reactivity

- Title: "Synthesis of cyclopropyl-substituted heterocycles"

- Source:Chemical Reviews

- Context: Discusses the stability of the cyclopropyl ring under acidic/basic condens

-

URL:[Link]

- Patent Reference (Analogous Chemistry)

Sources

Application Note: One-Pot Cyclization of β-Keto Esters to 2-Hydroxynicotinamides

Pharmacological Context & Structural Significance

The 2-hydroxynicotinamide scaffold (which exists in a tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carboxamide) is a highly privileged motif in modern drug discovery. From a structural perspective, the β-keto amide functionality paired with a cis enolic hydroxyl group is critical for target binding and supramolecular assembly. This specific geometry facilitates robust lactam–lactam dimer formation and peptoid-like hairpin structures, which are essential for its physicochemical stability and bioavailability[1].

Therapeutically, this scaffold is the active pharmacophore responsible for the immunosuppressive and anti-inflammatory effects of leflunomide metabolites, driving the development of potent next-generation anti-inflammatory agents[2]. Furthermore, the 2-hydroxynicotinamide core is heavily utilized in the synthesis of novel antimicrobial agents, including semisynthetic pyridomycin derivatives that exhibit potent activity against Mycobacterium tuberculosis by targeting the InhA enzyme[3].

Mechanistic Causality: The Cascade Pathway

The synthesis of 2-hydroxynicotinamides via the reaction of β-keto esters with malonamide (or cyanoacetamide followed by hydration) represents a highly efficient, one-pot multicomponent cascade[4]. The reaction is thermodynamically driven by the intrinsic reactivity of the highly functionalized β-keto ester, which contains both an electrophilic ketone and a terminal ester group[5].

Understanding the causality of each step is critical for reaction optimization:

-